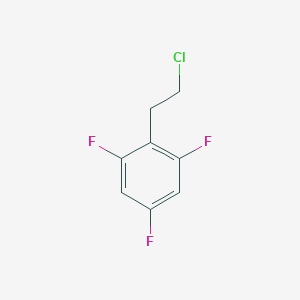

2-(2-Chloroethyl)-1,3,5-trifluorobenzene

Description

Contextualization of Polyfluorinated Aromatic Systems in Contemporary Organic Chemistry Research

Polyfluorinated aromatic systems are cornerstones of modern organic chemistry, with their prevalence continuing to grow in fields ranging from medicinal chemistry to materials science. The incorporation of multiple fluorine atoms onto an aromatic ring dramatically alters its electronic properties, stability, and reactivity. The high electronegativity of fluorine leads to a significant polarization of the carbon-fluorine bond and a general electron-withdrawing effect on the aromatic system. This modification can enhance the metabolic stability of drug candidates and fine-tune their binding affinities for biological targets. In materials science, polyfluorinated aromatic compounds are integral to the development of liquid crystals, polymers with enhanced thermal and oxidative stability, and advanced electronic materials. The unique properties imparted by fluorine substitution continue to drive research into novel synthetic methodologies for accessing complex polyfluorinated aromatic structures.

The Unique Reactivity Profile and Synthetic Utility of Fluoroalkylated Benzenes

Fluoroalkylated benzenes, which feature a fluorinated alkyl chain attached to a benzene (B151609) ring, represent a significant class of organic compounds. The introduction of a fluoroalkyl group can profoundly influence the lipophilicity and metabolic fate of a molecule, making these motifs highly sought after in the design of pharmaceuticals and agrochemicals. The synthetic utility of fluoroalkylated benzenes is vast; they serve as key building blocks for more complex molecular architectures. The reactivity of the aromatic ring is modulated by the electronic nature of the fluoroalkyl substituent, while the alkyl chain itself can be a site for further chemical transformations. Methodologies for the introduction of fluoroalkyl groups onto aromatic rings are a vibrant area of research, encompassing a range of techniques from traditional nucleophilic substitutions to modern transition-metal-catalyzed cross-coupling reactions.

Establishing the Research Niche for 2-(2-Chloroethyl)-1,3,5-trifluorobenzene as a Versatile Intermediate

The hypothetical compound this compound is positioned at the intersection of two highly functional chemical classes. The 1,3,5-trifluorobenzene (B1201519) core presents a symmetrically activated aromatic ring, susceptible to a variety of transformations. The chloroethyl side chain is a versatile functional handle, amenable to nucleophilic substitution reactions, eliminations to form a vinyl group, and conversion to other functional groups.

The presence of the three fluorine atoms on the benzene ring would render it electron-deficient, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The chloroethyl group, a classic alkylating agent, opens avenues for the introduction of a wide array of functionalities. This dual reactivity profile suggests that this compound could serve as a valuable intermediate for the synthesis of a diverse library of novel fluorinated compounds for biological screening or materials science applications. However, the absence of this compound from the current scientific literature indicates a clear research niche for its synthesis and characterization.

Hypothetical Synthesis and Characterization

Given the lack of specific literature, a plausible synthetic route to this compound could be envisioned through a two-step process. The first step would involve the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-chloro-1-(2,4,6-trifluorophenyl)ethanone (B8798585). niscpr.res.ingoogle.comlibretexts.org The regioselectivity of this acylation would be a key challenge to control. The subsequent step would involve the reduction of the ketone functionality to a methylene (B1212753) group. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction, could be employed, although the compatibility of the reagents with the fluorinated ring and the chloroalkyl side chain would need to be carefully considered.

Once synthesized, the characterization of this compound would rely on standard spectroscopic techniques.

Hypothetical Physical and Spectroscopic Data:

| Property | Predicted Value/Observation |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

| Appearance | Likely a colorless liquid at room temperature. |

| Boiling Point | Expected to be higher than (2-chloroethyl)benzene (B74947) (b.p. 195-196 °C) due to the increased molecular weight from the fluorine atoms. |

| Density | Expected to be greater than 1 g/mL. |

| ¹H NMR | Would show characteristic signals for the aromatic protons and the two methylene groups of the chloroethyl chain. The aromatic signals would likely appear as a complex multiplet due to coupling with the fluorine atoms. The methylene groups would appear as two triplets, with the triplet adjacent to the chlorine atom shifted downfield. |

| ¹³C NMR | Would display distinct signals for the aromatic carbons, with the carbon atoms bonded to fluorine exhibiting large C-F coupling constants. The signals for the two carbons of the chloroethyl side chain would also be present. |

| ¹⁹F NMR | Would provide a key diagnostic spectrum, likely showing a single resonance for the three equivalent fluorine atoms, which would be split by the adjacent aromatic protons. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the chloroethyl side chain or parts thereof. |

It must be reiterated that the data presented in the table above is purely predictive and awaits experimental verification. The synthesis and thorough characterization of this compound would be a valuable contribution to the field of organofluorine chemistry, providing a new and potentially useful building block for synthetic chemists.

Properties

Molecular Formula |

C8H6ClF3 |

|---|---|

Molecular Weight |

194.58 g/mol |

IUPAC Name |

2-(2-chloroethyl)-1,3,5-trifluorobenzene |

InChI |

InChI=1S/C8H6ClF3/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2 |

InChI Key |

JYWQYLDELNMHEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCCl)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Chloroethyl 1,3,5 Trifluorobenzene

Strategies for the Direct Functionalization of 1,3,5-Trifluorobenzene (B1201519)

Directly attaching a chloroethyl group to the 1,3,5-trifluorobenzene core is a primary synthetic consideration. The three fluorine atoms significantly deactivate the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Approaches for Chloroethylation

Friedel-Crafts reactions are a fundamental tool for C-C bond formation on aromatic rings. However, the strongly deactivating nature of the three fluorine substituents on 1,3,5-trifluorobenzene makes direct Friedel-Crafts alkylation with a 2-chloroethylating agent exceptionally challenging. A more plausible electrophilic approach involves a two-step sequence: Friedel-Crafts acylation followed by reduction.

This process would begin with the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). niscpr.res.inlibretexts.orgchemguide.co.uk This reaction would yield 2-chloro-1-(2,4,6-trifluorophenyl)ethanone (B8798585). The electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the benzene (B151609) ring, necessitating harsh reaction conditions which may lead to side reactions or low yields. A patent for the synthesis of the related 2,4,5-trifluoroacetophenone from 1,2,4-trifluorobenzene (B1293510) highlights the feasibility of acylating polyfluorinated benzenes. google.com

The subsequent step involves the reduction of the ketone functionality in 2-chloro-1-(2,4,6-trifluorophenyl)ethanone to a methylene (B1212753) group. Standard ketone reduction methods, such as the Wolff-Kishner or Clemmensen reductions, could be employed. However, the presence of the chloro-substituent requires careful selection of reaction conditions to avoid undesired side reactions.

Alternatively, the ketone can be reduced to the corresponding alcohol, 2-chloro-1-(2,4,6-trifluorophenyl)ethanol, which can then be converted to the target chloroalkane. The reduction of similar halo-substituted acetophenones has been successfully achieved using sodium borohydride, sometimes in the presence of catalysts like calcium chloride or lanthanum chloride to improve specificity. sioc-journal.cn Biocatalytic methods, employing ketoreductases, have also shown high efficiency and enantioselectivity in the reduction of related chloro- and fluoro-substituted acetophenones. researchgate.netgoogle.com

Table 1: Illustrative Catalysts and Conditions for Friedel-Crafts Chloroacetylation of Arenes

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzene | AlCl₃ | Carbon Disulfide | Reflux | Good | niscpr.res.in |

| Toluene | FeCl₃-Montmorillonite K10 | None | 100 | 85 | niscpr.res.in |

| Anisole | FeCl₃-Montmorillonite K10 | None | 80 | 90 | niscpr.res.in |

| 1,2,4-Trifluorobenzene | AlCl₃ | Not Specified | Not Specified | Good | google.com |

This table presents data for analogous reactions to illustrate the general conditions and catalysts used in Friedel-Crafts chloroacetylation.

Nucleophilic Aromatic Substitution Pathways for Side Chain Introduction

The high degree of fluorination in 1,3,5-trifluorobenzene makes it an excellent substrate for nucleophilic aromatic substitution (SNA_r). In principle, one of the fluorine atoms could be displaced by a suitable two-carbon nucleophile. For instance, the reaction of 1,3,5-trifluorobenzene with a pre-formed organometallic reagent containing a protected hydroxyethyl (B10761427) or a chloroethyl group could be envisioned.

A successful example of SNA_r on a poly-substituted benzene ring is the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from 2,4,6-tribromobenzene-1,3,5-tricarboxylaldehyde using anhydrous ammonia. dtic.mil This demonstrates the potential for nucleophilic displacement on highly functionalized rings. However, the generation and use of a nucleophile such as a 2-chloroethyl Grignard or organolithium reagent can be complicated by its own reactivity. A more practical approach might involve a protected ethanol (B145695) equivalent, which would then be deprotected and chlorinated in subsequent steps.

Multi-Step Synthesis from Precursors Bearing the Chloroethyl Moiety

An alternative to direct functionalization of the trifluorinated ring is to start with a precursor that already contains the chloroethyl side chain and then introduce the fluorine atoms.

Elaboration of 2-Phenylethyl Chlorides with Trifluorination

This strategy would involve the synthesis of a suitably substituted 2-phenylethyl chloride, followed by a trifluorination step. For example, starting with 2-(2,4,6-trichlorophenyl)ethyl chloride, a halogen exchange (Halex) reaction could be attempted to replace the chlorine atoms on the aromatic ring with fluorine. Such reactions typically require a source of fluoride (B91410) ions, such as potassium fluoride, and are often carried out at high temperatures in a polar aprotic solvent, sometimes with the aid of a phase-transfer catalyst. However, achieving selective trifluorination on the aromatic ring without affecting the chloroethyl side chain would be a significant challenge.

Sequential Halogenation and Fluorination Strategies

A more controlled approach would involve the sequential introduction and then replacement of halogens. One could start with 2-phenylethanol (B73330) and perform an electrophilic tri-bromination or tri-iodination at the 2, 4, and 6 positions of the phenyl ring. The resulting 2-(2,4,6-trihalophenyl)ethanol could then be subjected to a fluorination reaction, such as the Balz-Schiemann reaction if starting from amino groups, or by using a nucleophilic fluorinating agent. Finally, the alcohol would be converted to the corresponding chloride. This multi-step approach, while potentially long, offers greater control over the substitution pattern.

Catalytic Transformations in the Synthesis of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene

Catalysis can play a crucial role in various steps of the synthesis of this compound. As mentioned in section 2.1.1, Lewis acid catalysts are essential for the initial Friedel-Crafts acylation step. The use of solid acid catalysts, such as FeCl₃-modified montmorillonite (B579905) K10, offers advantages in terms of catalyst recovery and reduced waste streams compared to traditional homogeneous catalysts like AlCl₃. niscpr.res.in

For the reduction of the intermediate ketone, 2-chloro-1-(2,4,6-trifluorophenyl)ethanone, catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) could be a viable method for obtaining the corresponding alcohol, 2-chloro-1-(2,4,6-trifluorophenyl)ethanol. Care must be taken to prevent hydrodechlorination of the side chain.

Biocatalysis presents a powerful tool for the enantioselective reduction of ketones. Numerous studies have demonstrated the highly efficient and selective reduction of various acetophenone (B1666503) derivatives using recombinant E. coli whole cells expressing carbonyl reductases. nih.gov This approach could provide access to chiral 2-chloro-1-(2,4,6-trifluorophenyl)ethanol, which might be of interest for certain applications.

Table 2: Examples of Biocatalytic Reduction of Substituted Acetophenones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | 91.5 | nih.gov |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Recombinant E. coli with Ketoreductase | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | >99% | >99 | researchgate.net |

| 2,2',4'-Trichloroacetophenone | Baker's Yeast | (S)-2-Chloro-1-(2',4'-dichlorophenyl)ethanol | 95.8% | 59.2 | google.com |

This table showcases the utility of biocatalysis in the reduction of structurally related ketones, suggesting its potential applicability in the synthesis of the target compound's precursor.

Transition Metal-Mediated Functionalization Reactions

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon bonds via C-H activation, even on electron-poor aromatic systems. nih.gov For the synthesis of this compound, a two-step approach involving an initial C-H vinylation followed by hydrochlorination of the resulting double bond is a highly viable strategy.

A direct C-H olefination can be achieved using palladium catalysis. researchgate.netscilit.com Research has demonstrated the successful Pd-catalyzed direct arylation of polyfluoroarenes with various coupling partners. researchgate.net In a potential synthesis, 1,3,5-trifluorobenzene could be coupled with a vinyl-group donor, such as potassium vinyltrifluoroborate or an alkenyl tosylate, to yield 2-vinyl-1,3,5-trifluorobenzene. researchgate.netnih.gov These reactions often employ a palladium catalyst, such as palladium(II) acetate, in conjunction with a specialized phosphine (B1218219) ligand to facilitate the C-H activation and cross-coupling cycle. researchgate.net The subsequent step involves the hydrochlorination of the vinyl group. Treating 2-vinyl-1,3,5-trifluorobenzene with hydrogen chloride (HCl) would lead to the addition of H and Cl across the double bond, yielding the target compound.

| Step | Reaction Type | Proposed Reagents & Catalysts | Solvent | Key Features |

|---|---|---|---|---|

| 1 | Pd-Catalyzed C-H Vinylation | 1,3,5-Trifluorobenzene, Potassium vinyltrifluoroborate, Pd(OAc)₂, Phosphine Ligand (e.g., SPhos, PPh₃), Base (e.g., K₂CO₃) | Dioxane, Toluene, or Acetonitrile | Direct functionalization of C-H bond; avoids pre-functionalization of the arene. researchgate.netnih.gov |

| 2 | Hydrochlorination | 2-Vinyl-1,3,5-trifluorobenzene, Hydrogen Chloride (gas or solution) | Ether or Dichloromethane | Standard electrophilic addition to an alkene. |

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis represents a paradigm shift from metal-based reagents, aiming to achieve high selectivity and avoid metal contamination. researchgate.net However, its application to the functionalization of strongly deactivated arenes like 1,3,5-trifluorobenzene is challenging.

A classic electrophilic substitution, the Friedel-Crafts alkylation, would typically be the go-to method for installing an alkyl chain. However, the high electron deficiency of the 1,3,5-trifluorobenzene ring makes it a very poor nucleophile, rendering it inert under standard Friedel-Crafts conditions. Recent advances have explored the use of extremely strong and confined Brønsted acid organocatalysts to perform Friedel-Crafts reactions on unactivated arenes. researchgate.net While promising, the extension of this methodology to highly deactivated substrates remains a frontier in the field.

Other advanced organocatalytic methods, such as three-component Friedel-Crafts transformations, have also been developed. These reactions can proceed through highly reactive cationic intermediates. nih.gov Nevertheless, studies have shown that even moderately electron-poor arenes can be ineffective in these reactions, suggesting that 1,3,5-trifluorobenzene would likely not be a suitable substrate for these specific transformations. nih.gov Therefore, while organocatalysis offers potential for future developments, current established methods are not well-suited for the direct chloroethylation of this particular compound.

Regioselectivity and Stereochemical Control in Synthetic Protocols

Achieving precise control over the position and spatial orientation of functional groups is a cornerstone of modern synthesis. For this compound, these considerations are straightforward.

The starting material, 1,3,5-trifluorobenzene, is a highly symmetrical molecule belonging to the D₃h point group. All three of its hydrogen atoms (at positions 2, 4, and 6) are chemically equivalent. Consequently, the initial monosubstitution of the ring can only lead to a single constitutional isomer, eliminating concerns of regioselectivity for the first functionalization. Furthermore, the final product, this compound, is achiral and has no stereocenters, meaning stereochemical control of the final product is not a factor.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. researchgate.net The process involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stable aryllithium intermediate that can then be trapped by an electrophile. researchgate.netepfl.ch

In the case of 1,3,5-trifluorobenzene, the fluorine atoms themselves act as weak directing groups, and their strong inductive electron-withdrawing effect increases the acidity of the adjacent C-H protons. This allows for direct deprotonation without a traditional DMG. The synthesis would proceed by treating 1,3,5-trifluorobenzene with a strong base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). psu.edu This generates the 2,4,6-trifluorophenyllithium intermediate in situ. This reactive organometallic species can then be quenched with a suitable electrophile to introduce the desired side chain. A prime candidate for the electrophile is 1-bromo-2-chloroethane (B52838). The aryllithium will selectively attack the more electrophilic carbon bearing the bromine atom in an Sₙ2 reaction, displacing the bromide and forming the C-C bond to yield this compound.

| Step | Reaction Type | Reagents | Solvent / Temperature | Key Features |

|---|---|---|---|---|

| 1 | Directed Ortho-Metalation (Lithiation) | 1,3,5-Trifluorobenzene, n-BuLi or s-BuLi, TMEDA (optional additive) | THF or Diethyl Ether, -78 °C | Highly regioselective C-H activation to form an organolithium intermediate. psu.edu |

| 2 | Electrophilic Quench | 2,4,6-Trifluorophenyllithium (in situ), 1-Bromo-2-chloroethane | THF or Diethyl Ether, -78 °C to room temp. | Forms the C-C bond with a chloroethyl moiety. researchgate.net |

Controlling Isomer Formation in Multi-Substituted Systems

As previously noted, the formation of constitutional isomers of the monosubstituted product is not possible due to the symmetry of the starting material. However, the choice of synthetic methodology is critical for preventing the formation of other impurities and byproducts.

A hypothetical classical approach like Friedel-Crafts alkylation is known for poor regiocontrol and a propensity for polyalkylation, which would lead to a complex mixture of products that are difficult to separate. In contrast, the Directed Ortho-Metalation (DoM) strategy offers superior control. The lithiation occurs exclusively at the C-H positions activated by the fluorine atoms. Since all three C-H positions are equivalent, a single organolithium intermediate is formed, which upon quenching gives a single product. This method effectively circumvents the issue of isomer formation that plagues many electrophilic aromatic substitution reactions.

Potential side reactions in the DoM approach include the aryllithium reagent reacting with the chlorine end of 1-bromo-2-chloroethane or inducing elimination to form vinyl chloride. However, the greater reactivity of the C-Br bond compared to the C-Cl bond, especially at low temperatures, strongly favors the desired substitution pathway. Careful control of reaction conditions is key to maximizing the yield of the target molecule and minimizing byproduct formation.

Elucidation of the Reactivity and Chemical Transformations of 2 2 Chloroethyl 1,3,5 Trifluorobenzene

Reactions Involving the 2-Chloroethyl Side Chain

The 2-chloroethyl group attached to the 1,3,5-trifluorobenzene (B1201519) ring is a versatile handle for a variety of chemical modifications. These reactions primarily involve the carbon-chlorine bond and the adjacent benzylic protons.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary carbon bearing the chlorine atom is susceptible to nucleophilic attack, proceeding through a mechanism analogous to that of other primary alkyl halides. These reactions are fundamental in introducing a wide array of functional groups.

The reaction typically follows an S(_N)2 pathway, where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Common nucleophiles that can be employed include hydroxides, alkoxides, cyanides, and amines.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(2-Hydroxyethyl)-1,3,5-trifluorobenzene |

| Alkoxide | Sodium Methoxide (NaOCH(_3)) | 2-(2-Methoxyethyl)-1,3,5-trifluorobenzene |

| Cyanide | Sodium Cyanide (NaCN) | 3-(2,4,6-Trifluorophenyl)propanenitrile |

| Amine | Ammonia (NH(_3)) | 2-(1,3,5-Trifluorophenyl)ethanamine |

This table is illustrative and based on the general reactivity of phenylethyl chlorides.

Elimination Reactions for Olefin Formation

In the presence of a strong, non-nucleophilic base, 2-(2-chloroethyl)-1,3,5-trifluorobenzene can undergo an E2 elimination reaction to yield 1,3,5-trifluoro-2-vinylbenzene. This reaction involves the abstraction of a proton from the benzylic carbon and the simultaneous expulsion of the chloride ion. openstax.orgutdallas.edu

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. openstax.orgmasterorganicchemistry.com In this case, only one alkene product is possible. The choice of base is critical to favor elimination over substitution. Bulky bases such as potassium tert-butoxide are often used to minimize competing S(_N)2 reactions. siue.edu

| Base | Product |

| Potassium tert-butoxide (t-BuOK) | 1,3,5-Trifluoro-2-vinylbenzene |

| Sodium Hydride (NaH) | 1,3,5-Trifluoro-2-vinylbenzene |

This table is illustrative and based on general principles of elimination reactions. openstax.orgsiue.edu

Radical Reactions and Halogen Atom Transfer

While less common for this specific substrate, the chloroethyl side chain can potentially participate in radical reactions. For instance, radical-initiated chlorination can occur, although it is more typical in the synthesis of such compounds from ethylbenzene (B125841) precursors. prepchem.com Halogen atom transfer reactions, often mediated by a radical initiator, could also be envisaged, leading to the formation of a carbon-centered radical at the benzylic position. This reactive intermediate could then be trapped by various radical acceptors.

Transformations of the 1,3,5-Trifluorobenzene Core

The 1,3,5-trifluorobenzene ring is an electron-deficient aromatic system due to the strong inductive effect of the fluorine atoms. This electronic nature profoundly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Further Electrophilic Aromatic Substitutions on the Ring

The three fluorine atoms strongly deactivate the aromatic ring towards electrophilic attack. libretexts.org However, the 2-(2-chloroethyl) group is an alkyl group, which is generally an activating, ortho-, para-director. libretexts.org The directing effects of the substituents are therefore in opposition. The fluorine atoms direct incoming electrophiles to the positions ortho and para to them (which are already substituted or are the site of the other fluorine atoms), while the alkyl group directs to its ortho (positions 2 and 6) and para (position 4) positions.

Given the strong deactivating nature of the fluorine atoms, forcing conditions would be required for any electrophilic aromatic substitution to occur. uomustansiriyah.edu.iqmasterorganicchemistry.com The most likely position for substitution would be at C4, which is para to the alkyl group and meta to two fluorine atoms, representing a compromise between the directing effects.

| Reaction | Reagents | Probable Major Product |

| Nitration | HNO(_3)/H(_2)SO(_4) | 1-(2-Chloroethyl)-2,4,6-trifluoro-5-nitrobenzene |

| Bromination | Br(_2)/FeBr(_3) | 4-Bromo-1-(2-chloroethyl)-2,6-difluorobenzene |

| Friedel-Crafts Acylation | CH(_3)COCl/AlCl(_3) | 1-(4-(2-Chloroethyl)-3,5-difluorophenyl)ethan-1-one |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. uomustansiriyah.edu.iqlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

The electron-withdrawing nature of the three fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (S(_N)Ar). libretexts.orglibretexts.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks one of the carbons bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Subsequent loss of a fluoride (B91410) ion restores the aromaticity.

The fluorine atoms are excellent leaving groups in S(_N)Ar reactions, often better than chlorine or bromine. masterorganicchemistry.comyoutube.com A strong nucleophile can displace one of the fluorine atoms, most likely at the positions ortho or para to the electron-donating alkyl group, as this would destabilize the formation of the negatively charged Meisenheimer complex. Therefore, substitution is most probable at the fluorine atom in the para position (C4) relative to the chloroethyl group.

| Nucleophile | Reagent Example | Probable Major Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-(2-Chloroethyl)-3,5-difluorophenol |

| Alkoxide | Sodium Methoxide (NaOCH(_3)) | 1-(2-Chloroethyl)-4-methoxy-3,5-difluorobenzene |

| Amine | Ammonia (NH(_3)) | 4-(2-Chloroethyl)-3,5-difluoroaniline |

This table illustrates potential S(_N)Ar reactions based on the known reactivity of activated aryl fluorides. libretexts.orglibretexts.org

Ortho-Lithiation and Other Directed Metalation Reactions

The 1,3,5-trifluorobenzene system is known to undergo regioselective deprotonation. The fluorine atoms, being highly electronegative, significantly increase the acidity of the adjacent aromatic protons. In 1,3,5-trifluorobenzene, the proton at the C-2 position (as well as C-4 and C-6) is situated between two fluorine atoms, making it particularly acidic and susceptible to deprotonation by strong bases. psu.eduguidechem.com

For this compound, the most probable site for lithiation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be the C-6 position, which is ortho to the chloroethyl group and flanked by two fluorine atoms. The use of alkyllithium reagents, such as n-butyllithium, might lead to competitive addition to the aromatic ring or reaction with the chloroethyl side chain. uwindsor.cabaranlab.org

The chloroethyl group itself is not a classical directing metalation group (DMG). baranlab.orgorganic-chemistry.orgwikipedia.org However, the combined electronic effects of the fluorine atoms are expected to be the dominant factor in determining the site of metalation. The resulting ortho-lithiated species would be a valuable intermediate for the introduction of various electrophiles at the C-6 position.

Table 1: Predicted Ortho-Lithiation of this compound

| Reagent | Solvent | Temperature (°C) | Expected Major Product |

| LDA | THF | -78 | 6-Lithio-2-(2-chloroethyl)-1,3,5-trifluorobenzene |

| n-BuLi | THF/Hexane | -78 | Potential mixture of products |

Cross-Coupling and Coupling Reactions of this compound

The presence of both a chloroethyl group and a highly fluorinated benzene (B151609) ring offers multiple potential sites for cross-coupling reactions. The relative reactivity would depend on the catalyst system and reaction conditions.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For a substrate like this compound, the reactivity in these transformations is primarily centered on the chloroethyl group, as the C-F bonds of the aromatic ring are generally unreactive under standard palladium catalysis. thieme-connect.delibretexts.org However, if a more labile group (e.g., Br, I, or OTf) were present on the aromatic ring, selective cross-coupling at that position would be highly probable. thieme-connect.de

Suzuki-Miyaura Coupling: This reaction would likely proceed at the chloroethyl group, coupling with a boronic acid or ester in the presence of a suitable palladium catalyst and base. The challenge would be to prevent β-hydride elimination from the ethyl chain after oxidative addition to the palladium center. libretexts.orgbeilstein-journals.org

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. mdpi.com In the absence of a more reactive halide on the aromatic ring, the chloroethyl group could potentially participate in a Heck-type reaction, though this is less common than with aryl halides. nih.govrsc.orgresearchgate.netmdpi.com

Sonogashira Coupling: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction would be expected to occur at the C-Cl bond of the ethyl side chain, coupling with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Expected Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(2-Aryl-ethyl)-1,3,5-trifluorobenzene |

| Heck | Styrene | Pd(OAc)₂/phosphine (B1218219) | Et₃N | 2-(4-Phenyl-but-3-en-1-yl)-1,3,5-trifluorobenzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 2-(4-Phenyl-but-3-yn-1-yl)-1,3,5-trifluorobenzene |

Nickel-Catalyzed and Copper-Catalyzed Coupling Reactions

Nickel and copper catalysts offer alternative and sometimes complementary reactivity to palladium. rsc.orgresearchgate.net

Nickel-Catalyzed Coupling: Nickel catalysts are particularly effective in coupling reactions involving alkyl halides. dicp.ac.cnresearchgate.netresearchgate.netrsc.orgchemrxiv.org A nickel-catalyzed cross-coupling of this compound with Grignard reagents or other organometallic partners could provide a viable route to C-C bond formation at the ethyl side chain.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are well-suited for forming C-N, C-O, and C-S bonds. mdpi.com The chloroethyl group could react with amines, phenols, or thiols in the presence of a copper catalyst to yield the corresponding substituted products. researchgate.netrsc.org

Table 3: Predicted Nickel- and Copper-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Base/Solvent | Expected Product Type |

| Nickel-Catalyzed | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 2-(2-Phenylethyl)-1,3,5-trifluorobenzene |

| Copper-Catalyzed | Aniline | CuI | K₂CO₃/DMF | N-(2-(2,4,6-Trifluorophenyl)ethyl)aniline |

Cyclization and Annulation Reactions Employing this compound as a Building Block

The 2-(2-chloroethyl)aryl motif is a classic precursor for intramolecular cyclization reactions to form six-membered rings. These reactions can be promoted by Lewis acids or proceed through transition metal-catalyzed pathways.

An intramolecular Friedel-Crafts-type reaction is a plausible transformation for this compound. Upon activation of the C-Cl bond with a Lewis acid (e.g., AlCl₃), the resulting carbocationic species could attack the electron-rich aromatic ring. However, the strongly deactivating nature of the three fluorine atoms would likely make this cyclization challenging, requiring forcing conditions. The regioselectivity of such a cyclization would favor attack at one of the positions ortho to the chloroethyl group, leading to the formation of a tetralin derivative.

Alternatively, intramolecular Heck-type reactions could be envisioned if a suitable C-H activation catalyst were employed, leading to the formation of a dihydronaphthalene derivative. rsc.orgrsc.orgresearchgate.net

Table 4: Predicted Cyclization Reaction

| Reaction Type | Reagent/Catalyst | Conditions | Expected Product |

| Intramolecular Friedel-Crafts | AlCl₃ | Heat | 5,7,8-Trifluoro-1,2,3,4-tetrahydronaphthalene |

Consequently, this article cannot be generated as per the provided outline due to the absence of publicly available research data on "this compound" within the requested academic contexts. Further research and publication in this specific area would be necessary to provide the detailed, informative, and scientifically accurate content required to fulfill the user's request.

Advanced Spectroscopic Characterization for Structural and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in defining the molecular structure of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.

Detailed ¹H and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a definitive blueprint of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic and aliphatic protons. The two aromatic protons (H-4, H-6) are chemically equivalent and are expected to appear as a triplet in the downfield region (approximately δ 6.7-7.0 ppm). This multiplicity arises from coupling to the two adjacent fluorine atoms at C-3 and C-5. The ethyl side chain protons will manifest as two distinct triplets. The methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) would likely resonate around δ 2.9-3.2 ppm, while the methylene group bonded to the chlorine atom (-CH₂-Cl) is expected further downfield at approximately δ 3.6-3.8 ppm due to the deshielding effect of the electronegative chlorine atom. Each of these signals would appear as a triplet due to three-bond (³JHH) coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight unique carbon signals, corresponding to the six aromatic carbons and two aliphatic carbons. The carbons bonded directly to fluorine atoms (C-1, C-3, C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and resonate at higher chemical shifts compared to the other aromatic carbons. chemconnections.org The substituted carbon (C-2) and the two aromatic C-H carbons (C-4, C-6) will also show distinct signals. The aliphatic carbons of the chloroethyl group are expected in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-4, H-6 | ¹H | 6.7 - 7.0 | Triplet (t) | ³JHF ≈ 8-10 Hz |

| Ar-CH₂-CH₂Cl | ¹H | 2.9 - 3.2 | Triplet (t) | ³JHH ≈ 7-8 Hz |

| Ar-CH₂-CH₂Cl | ¹H | 3.6 - 3.8 | Triplet (t) | ³JHH ≈ 7-8 Hz |

| C-1, C-3, C-5 | ¹³C | 160 - 165 | Triplet (t) | ¹JCF ≈ 240-250 Hz |

| C-2 | ¹³C | ~135 | Singlet (s) or complex multiplet | - |

| C-4, C-6 | ¹³C | ~100 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| Ar-CH₂-CH₂Cl | ¹³C | ~35 | Singlet (s) | - |

| Ar-CH₂-CH₂Cl | ¹³C | ~45 | Singlet (s) | - |

Note: Predicted values are based on established substituent effects and data from analogous compounds.

¹⁹F NMR Chemical Shift Analysis for Electronic Environment of Fluorine Atoms

Fluorine-19 NMR is a highly sensitive technique for probing the electronic environment of fluorine atoms. wikipedia.orgazom.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum. The fluorine atoms at the C-1 and C-5 positions are chemically equivalent and will produce one signal, while the fluorine atom at the C-3 position is unique and will produce a second signal.

The chemical shifts of these fluorine atoms are influenced by the electronic effects of the chloroethyl substituent. azom.com Both signals are expected to appear as multiplets due to coupling with the aromatic protons (H-4, H-6) and potentially long-range coupling with each other. The large chemical shift dispersion typical of ¹⁹F NMR ensures excellent signal resolution. wikipedia.orgazom.com For comparison, the ¹⁹F NMR signal for the parent 1,3,5-trifluorobenzene (B1201519) appears around -108 to -110 ppm relative to CFCl₃. spectrabase.comcolorado.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure by revealing scalar and dipolar couplings. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. libretexts.org A key cross-peak would be observed between the two methylene signals of the chloroethyl group, confirming their adjacency. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. wikipedia.org It would definitively link the ¹H signals of the aromatic protons (H-4, H-6) and the two methylene groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. rsc.org Expected correlations would include those from the benzylic protons (-CH₂-Ar) to the aromatic carbons C-1, C-2, and C-6, and from the aromatic protons (H-4, H-6) to adjacent carbons, thereby confirming the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. harvard.edu A significant NOE cross-peak would be expected between the benzylic protons and the ortho aromatic protons (H-6), which would help to define the preferred orientation of the chloroethyl side chain relative to the aromatic ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations

The vibrational spectra of this compound are dominated by absorptions corresponding to its constituent functional groups. The presence of both aromatic and aliphatic C-H bonds, as well as C-F and C-Cl bonds, gives rise to a complex but interpretable spectrum.

C-F Stretching: Strong to very strong absorption bands are expected in the FT-IR spectrum between 1100 and 1350 cm⁻¹ due to the C-F stretching vibrations of the trifluorinated ring. spectroscopyonline.com

C-Cl Stretching: A medium to strong intensity band corresponding to the C-Cl stretch of the chloroethyl group is anticipated in the range of 650-800 cm⁻¹. spectroscopyonline.comnist.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). docbrown.info Aliphatic C-H stretching vibrations from the methylene groups are expected as stronger bands in the 2850-2970 cm⁻¹ region. docbrown.info

Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring are expected to produce sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. docbrown.info

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3030 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2970 | Medium to Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium, Sharp |

| C-F Stretch | Ar-F | 1100 - 1350 | Strong to Very Strong |

| C-Cl Stretch | -CH₂-Cl | 650 - 800 | Medium to Strong |

Conformational Analysis and Molecular Symmetry Insights

The flexibility of the 2-chloroethyl side chain allows for rotational isomerism (conformers) around the C(Ar)-C(aliphatic) and C-C single bonds. nobelprize.org Different conformers, such as gauche and anti arrangements of the chloroethyl chain, will have distinct vibrational energies. While these may be averaged out at room temperature, low-temperature vibrational spectroscopy could potentially resolve the signals from individual conformers. aip.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This enables the differentiation between compounds with the same nominal mass but different elemental compositions.

Currently, detailed experimental High-Resolution Mass Spectrometry data, including exact mass determination and specific fragmentation pathway elucidation for this compound, is not extensively available in published scientific literature.

For illustrative purposes, a theoretical exact mass can be calculated based on the molecular formula of this compound, which is C₈H₆ClF₃. The exact mass is derived from the sum of the masses of the most abundant isotopes of each element.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.046950 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Fluorine | ¹⁹F | 18.998403 | 3 | 56.995209 |

| Total | 194.011012 |

Note: This table represents theoretical values. Experimental verification via HRMS is required for confirmation.

The elucidation of fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) would provide invaluable information about the compound's structural connectivity. In a hypothetical scenario, fragmentation of the molecular ion (M⁺) of this compound could involve the loss of the chloroethyl side chain or cleavage at various points, leading to characteristic fragment ions. However, without experimental data, any proposed fragmentation scheme remains speculative.

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

As of the latest available scientific records, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, experimental data on its solid-state structural parameters and intermolecular interactions are not available.

Should a suitable single crystal of the compound be grown and analyzed, X-ray diffraction would reveal key structural features. For instance, it would confirm the geometry of the trifluorinated benzene ring and the conformation of the chloroethyl side chain. Furthermore, analysis of the crystal packing could identify potential intermolecular interactions such as C-H···F or other non-covalent forces, which are crucial for understanding the physical properties of the solid material.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |

| Bond Lengths (e.g., C-Cl, C-F, C-C) | To be determined |

| Bond Angles (e.g., C-C-Cl) | To be determined |

| Torsion Angles | To be determined |

| Intermolecular Interactions | To be identified (e.g., hydrogen bonds, halogen bonds) |

Note: The contents of this table are purely hypothetical and serve to illustrate the type of data obtained from X-ray crystallography. No experimental data is currently available.

Computational and Theoretical Investigations of 2 2 Chloroethyl 1,3,5 Trifluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2-chloroethyl)-1,3,5-trifluorobenzene at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the most stable molecular geometry (ground state). researchgate.net This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure analysis through DFT provides critical data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 | 120 | 0 |

| C-F | 1.35 | - | - |

| C-C (ethyl) | 1.54 | - | - |

| C-Cl | 1.78 | - | - |

| C-C-C (ring) | - | 120 | - |

| F-C-C | - | 120 | - |

| C-C-H (ethyl) | - | 109.5 | - |

| C-C-Cl | - | 109.5 | - |

| C-C-C-C (ring-ethyl) | - | - | 90 |

Note: The data in the table is illustrative and based on typical values obtained from DFT calculations for similar aromatic compounds.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT. These methods are computationally more demanding but provide a more precise description of electron correlation effects. For this compound, ab initio calculations at the MP2/6-31G* level can be employed to study non-covalent interactions, which are crucial for understanding its behavior in biological systems or materials science. nih.gov These high-level calculations can refine the understanding of the molecule's binding energies and interaction modes. nih.gov

Calculation of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the fluorine and chlorine atoms, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the benzene (B151609) ring would exhibit positive potential (electron-poor regions), indicating susceptibility to nucleophilic attack.

Fukui functions provide a quantitative measure of the reactivity of different atomic sites in a molecule. faccts.deresearchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By calculating the Fukui functions (f+, f-, and f0), one can predict the most likely sites for nucleophilic, electrophilic, and radical attacks, respectively. researchgate.net

Table 2: Predicted Fukui Function Indices for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C1 (ring, with ethyl) | 0.05 | 0.08 | 0.065 |

| C2 (ring, with F) | 0.03 | 0.12 | 0.075 |

| C (ethyl, alpha) | 0.15 | 0.04 | 0.095 |

| C (ethyl, beta) | 0.10 | 0.06 | 0.080 |

| Cl | 0.08 | 0.15 | 0.115 |

| F | 0.04 | 0.18 | 0.110 |

Note: The data in the table is illustrative and represents expected trends based on the electronegativity and position of the atoms.

Molecular Dynamics Simulations

Conformational Dynamics and Energy Landscapes

The ethyl side chain of this compound can rotate around the C-C bond, leading to different spatial arrangements or conformers. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The relative populations of different conformers are determined by their free energies, with bulkier substituents generally preferring equatorial-like positions to minimize steric hindrance. libretexts.org Understanding the conformational dynamics is crucial as the shape of the molecule can significantly influence its biological activity and physical properties.

Investigation of Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the explicit interactions between the solute and solvent molecules. For instance, in a polar solvent like water, the solvent molecules can form hydrogen bonds or other electrostatic interactions with the fluorine and chlorine atoms of the solute. In non-polar solvents, van der Waals interactions will dominate. These simulations can reveal how the solvent affects the conformational preferences and the accessibility of reactive sites on the molecule. nih.gov Studies on similar fluorinated compounds have shown that solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can stabilize specific secondary structures in peptides by preferentially interacting with them. nih.govuq.edu.au

Reaction Mechanism Elucidation via Computational Transition State Analysis

A thorough literature review did not yield any studies that have employed computational transition state analysis to elucidate the reaction mechanisms involving this compound. Research in this area typically involves the use of quantum chemical methods to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This analysis provides crucial insights into the reaction pathways, kinetics, and the factors controlling selectivity. However, no such investigations have been published for this specific compound.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

Similarly, no research could be found that correlates theoretical spectroscopic predictions with experimentally obtained data for this compound. This type of study generally involves calculating spectroscopic properties, such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, or electronic absorption spectra, using methods like Density Functional Theory (DFT). These theoretical spectra are then compared with experimental measurements to confirm the molecular structure, assign spectral features, and gain a deeper understanding of the molecule's electronic and geometric properties. The absence of such published research means that no data tables or detailed comparisons can be provided for this compound.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally benign manufacturing processes. jddhs.com Green chemistry principles, which focus on reducing waste, minimizing hazardous substances, and improving energy efficiency, are becoming central to the synthesis of complex molecules like fluoroaromatics. jddhs.comsruc.ac.uk

Traditional methods for producing fluorinated aromatic compounds, such as the Balz-Schiemann and Halex reactions, often rely on harsh conditions and hazardous reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). dovepress.com Emerging research seeks to replace these with safer, more sustainable alternatives. One promising area is the use of ionic liquids as recyclable solvents and catalysts, which can simplify reaction workups and reduce waste streams. researchgate.net For instance, greener protocols for the Balz-Schiemann reaction have been developed using ionic liquids, which can lead to high-purity products without extensive purification and allow for the recycling of the reaction medium. researchgate.net

Another key direction is the enzymatic synthesis of fluorinated compounds. nih.gov Biocatalysis offers the potential for highly selective reactions under mild conditions, representing a significant leap in sustainable chemistry. researchgate.net While still a developing field, the use of enzymes like fluorinases to directly form carbon-fluorine bonds is the most effective and promising biocatalytic method. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Fluoroaromatics

| Parameter | Traditional Approaches (e.g., Classic Balz-Schiemann, Halex) | Green Chemistry Approaches |

|---|---|---|

| Reagents & Solvents | Often involves hazardous materials like anhydrous HF, SbF₃, and volatile organic solvents. dovepress.com | Use of safer solvents like ionic liquids or water; development of biocatalysts (enzymes). jddhs.comresearchgate.netnih.gov |

| Reaction Conditions | Frequently requires high temperatures and harsh conditions. dovepress.comfluorine1.ru | Milder reaction conditions, often at or near ambient temperature and pressure. nih.gov |

| Waste Generation | Can produce significant amounts of toxic and tarry by-products, leading to difficult purification. researchgate.net | Designed to minimize by-products and waste; promotes atom economy and recyclability of catalysts/solvents. jddhs.comresearchgate.net |

| Efficiency & Selectivity | Yields can be low, with potential for side reactions. researchgate.net | Aims for high selectivity and yield, reducing the need for downstream purification. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. jddhs.com For fluoroaromatic compounds, research is intensely focused on novel catalytic systems that can precisely control the introduction and modification of fluorine-containing groups.

Transition-metal catalysis has emerged as a powerful tool. beilstein-journals.org Catalysts based on copper, silver, and palladium are used for C-F bond formation and the late-stage fluorination of complex molecules. beilstein-journals.orgmdpi.comnih.gov These methods can proceed under milder conditions than traditional approaches and offer greater functional group tolerance. For example, copper-catalyzed fluorination of aryl trifluoroborates and silver-catalyzed fluorination of arylstannanes have shown considerable promise. beilstein-journals.orgnih.gov

A particularly transformative area is visible-light photoredox catalysis. mdpi.com This strategy uses light energy to drive chemical reactions, allowing for the activation of molecules and the formation of reactive intermediates under exceptionally mild conditions. Photoredox catalysis has been successfully applied to a wide range of fluorination reactions, including trifluoromethylation and monofluorination of arenes. mdpi.com Furthermore, combining organocatalysis with visible light has enabled the selective functionalization of typically robust C-F bonds, for instance, in the conversion of trifluoromethylarenes into difluoroalkylaromatic compounds. nih.govnih.gov This provides a pathway to novel derivatives that were previously difficult to access.

Table 2: Overview of Novel Catalytic Systems for Fluoroaromatic Synthesis

| Catalytic System | Description | Key Advantages | Example Application |

|---|---|---|---|

| Transition-Metal Catalysis (Cu, Pd, Ag) | Utilizes transition metals to facilitate C-F bond formation or C-H functionalization. beilstein-journals.org | High efficiency, broad substrate scope, and applicability to late-stage functionalization. beilstein-journals.orgnih.gov | Copper-catalyzed fluorination of arylboronic acids. beilstein-journals.org |

| Visible-Light Photoredox Catalysis | Uses light and a photocatalyst to generate reactive radical intermediates for fluorination reactions. mdpi.com | Extremely mild reaction conditions, high selectivity, and novel reactivity patterns. mdpi.com | Trifluoromethylation of arenes using a photoredox catalyst. mdpi.com |

| Phase-Transfer Catalysis | Employs catalysts to transfer a reactant (e.g., fluoride ion) from one phase to another to facilitate reaction. fluorine1.ru | Effective for nucleophilic substitution reactions (e.g., fluorodechlorination), often using inexpensive fluoride sources. fluorine1.rugoogle.com | Synthesis of 1,3,5-trifluorobenzene (B1201519) from 1,3,5-trichlorobenzene (B151690) using KF and a phase-transfer catalyst. fluorine1.ru |

| Organocatalysis | Uses small, metal-free organic molecules to catalyze reactions. nih.gov | Avoids metal contamination, often environmentally friendly, and enables unique asymmetric transformations. mdpi.com | Defluoroalkylation of trifluoromethylarenes using an organic photocatalyst. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in a flask, is revolutionizing chemical synthesis. thieme-connect.de This technology offers significant advantages in terms of safety, scalability, and process control. d-nb.info For the synthesis of fluoroaromatics, which can involve hazardous intermediates or highly exothermic steps, flow chemistry allows for safer handling of materials and superior heat management due to the high surface-area-to-volume ratio of the reactors. durham.ac.uk

Multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for isolation and purification of intermediates. uc.pt This significantly shortens production times and reduces waste. The integration of flow chemistry with automated systems enables the rapid generation of compound libraries for screening purposes, accelerating the discovery of new drug candidates or materials. syrris.com An automated platform can systematically vary reaction parameters like temperature, flow rate, and reagent concentration to quickly optimize reaction conditions, a process that would be laborious in traditional batch chemistry. osti.govnih.gov

Table 3: Advantages of Flow Chemistry in Fluoroaromatic Synthesis

| Feature | Benefit in Fluoroaromatic Synthesis |

|---|---|

| Enhanced Safety | Safe handling of hazardous reagents and unstable intermediates (e.g., diazonium salts) by generating and consuming them in situ. durham.ac.ukuc.pt |

| Superior Process Control | Precise control over temperature, pressure, and residence time, leading to higher reproducibility and yields. amazonaws.com |

| Rapid Optimization | Automated systems can quickly screen a wide range of reaction conditions to find the optimal parameters. syrris.com |

| Scalability | Scaling up production is achieved by running the process for a longer time ("scaling out") rather than using larger, potentially more dangerous reactors. thieme-connect.de |

| Process Intensification | Multi-step reactions can be combined into a single continuous sequence, increasing overall efficiency. uc.pt |

Advanced Computational Modeling for Predictive Synthesis and Rational Design of Derivatives

Computational chemistry has become an indispensable tool in modern chemical research. princeton.edu For a molecule like 2-(2-Chloroethyl)-1,3,5-trifluorobenzene, computational modeling offers powerful predictive capabilities that can guide and accelerate experimental work. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate catalytic mechanisms. princeton.edu This insight helps chemists understand why certain reactions succeed while others fail and allows for the design of more effective synthetic routes.

Beyond predicting reactivity, computational tools are crucial for the rational design of new molecules with desired properties. rsc.org By calculating properties such as electronic structure, stability, and potential biological activity in silico, researchers can prioritize the synthesis of the most promising derivatives. rsc.orgnih.gov This approach saves significant time and resources by focusing laboratory efforts on compounds with the highest probability of success. As machine learning and artificial intelligence become more integrated with chemistry, the ability to predict synthetic outcomes and design novel functional molecules will become even more powerful. lanl.gov

Table 4: Applications of Computational Modeling in Fluoroaromatic Chemistry

| Computational Method | Application | Benefit for Research |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and modeling transition states. princeton.edu | Provides mechanistic understanding of reactions and helps predict reactivity and selectivity. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time to understand conformational changes and solvent effects. ub.edu | Helps in understanding complex interactions in solution and the behavior of molecules in biological environments. |

| Force Field Methods (e.g., UFF, GAFF) | Rapidly calculating the geometry and energy of large molecules and systems. mdpi.com | Enables high-throughput screening of virtual compound libraries to identify candidates for synthesis. |

| Machine Learning / AI | Predicting reaction outcomes, designing synthetic routes (retrosynthesis), and identifying structure-activity relationships from large datasets. lanl.gov | Accelerates the discovery process by leveraging existing data to guide future experiments. |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Chloroethyl)-1,3,5-trifluorobenzene with high purity?

To minimize by-products, a two-step approach is advised:

Friedel-Crafts alkylation : Introduce the chloroethyl group to 1,3,5-trifluorobenzene using AlCl₃ as a catalyst under anhydrous conditions at 0–5°C .

Purification : Use silica gel column chromatography (hexane:ethyl acetate, 9:1) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹⁹F NMR : Identify substituent patterns (e.g., splitting of ethylenic protons and fluorine coupling constants). For ¹⁹F NMR, expect three distinct peaks at δ -110 to -115 ppm (meta-fluorine environments) .

- FT-IR : Confirm C-Cl (550–600 cm⁻¹) and C-F (1200–1250 cm⁻¹) stretches.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 206 (C₈H₅ClF₃) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the chloroethyl group in electrophilic substitution reactions?

DFT calculations (B3LYP/6-311+G(d,p)) can model the electron density distribution:

- Charge Analysis : The chloroethyl group withdraws electron density via inductive effects, directing electrophiles to the para position relative to the trifluorobenzene ring .

- Transition State Modeling : Compare activation energies for competing pathways (e.g., nitration vs. sulfonation) to prioritize synthetic routes .

Q. What experimental strategies resolve contradictions in reported degradation rates of this compound under basic conditions?

- Kinetic Isotope Effect (KIE) Studies : Replace deuterium at β-positions of the chloroethyl group to assess if C-H bond cleavage is rate-limiting.

- pH-Dependent UV-Vis Spectroscopy : Track absorbance shifts (λ = 260–280 nm) to identify intermediates (e.g., carbocation formation) .

- Control Experiments : Compare degradation in aprotic (DMF) vs. protic (MeOH/H₂O) solvents to isolate solvent effects .

Q. How does the trifluorobenzene ring influence the stability of the chloroethyl group during photolytic studies?

- Time-Resolved Fluorescence : Irradiate at 254 nm and measure fluorescence decay to assess photoinduced C-Cl bond cleavage.

- Comparative Analysis : Substitute 1,3,5-trifluorobenzene with non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects on bond dissociation energy .

Q. What chromatographic methods optimize separation of this compound from halogenated by-products?

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Single-Crystal XRD : Grow crystals via slow evaporation in dichloromethane/hexane. Refine data with SHELXL to determine torsional angles between the chloroethyl group and the aromatic ring .

- Comparative Analysis : Overlay structures with analogs (e.g., 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone) to identify steric or electronic outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.